molecular formula C22H32F3N5O2 B5333599 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B5333599
M. Wt: 455.5 g/mol
InChI Key: JHFRZKXMNYMTOC-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of adamantane, piperidine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a reaction with adamantanecarboxylic acid and enamides . The piperidine and triazine components are then incorporated through subsequent reactions, often involving nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication . The triazine ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of adamantane, piperidine, and triazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-piperidin-1-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F3N5O2/c23-22(24,25)14-31-20-28-18(27-19(29-20)30-5-2-1-3-6-30)26-4-7-32-21-11-15-8-16(12-21)10-17(9-15)13-21/h15-17H,1-14H2,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFRZKXMNYMTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NCCOC34CC5CC(C3)CC(C5)C4)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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